2,3-dideoxy-D-manno-2-octulopyranosonic acid
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Overview
Description
2,3-Dideoxy-D-manno-2-octulopyranosonic acid is a derivative of 3-deoxy-D-manno-2-octulosonic acid, which is a key component in the lipopolysaccharides of Gram-negative bacteria . This compound plays a crucial role in the structure and function of bacterial cell walls, making it an important subject of study in microbiology and biochemistry .
Preparation Methods
The synthesis of 2,3-dideoxy-D-manno-2-octulopyranosonic acid involves several steps. One common method includes the use of thioglycoside donors protected by di-tert-butylsilylene groups, which allows for the stereoselective formation of glycosidic bonds . The reaction conditions typically involve the use of strong acids or bases to facilitate the glycosylation process . Industrial production methods often optimize these reactions to increase yield and purity, employing large-scale chemical synthesis techniques .
Chemical Reactions Analysis
2,3-Dideoxy-D-manno-2-octulopyranosonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various derivatives of the original compound .
Scientific Research Applications
This compound has numerous applications in scientific research. In chemistry, it is used to study the synthesis and properties of glycosides . In biology, it plays a role in understanding the structure and function of bacterial cell walls . In medicine, it is investigated for its potential as a target for antibacterial drugs . Industrially, it is used in the production of various biochemical products .
Mechanism of Action
The mechanism of action of 2,3-dideoxy-D-manno-2-octulopyranosonic acid involves its incorporation into the lipopolysaccharides of Gram-negative bacteria . This incorporation affects the stability and function of the bacterial cell wall, making it a potential target for antibacterial agents . The molecular targets and pathways involved include various enzymes responsible for the biosynthesis of lipopolysaccharides .
Comparison with Similar Compounds
2,3-Dideoxy-D-manno-2-octulopyranosonic acid is similar to other derivatives of 3-deoxy-D-manno-2-octulosonic acid, such as 2-deoxy-beta-D-manno-2-octulopyranosonic acid . it is unique in its specific structural modifications, which confer different chemical and biological properties . Other similar compounds include various analogues used to study the biosynthesis and function of bacterial lipopolysaccharides .
Properties
Molecular Formula |
C13H17N3O2 |
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Molecular Weight |
247.29 g/mol |
IUPAC Name |
methyl 2-[3-(methylamino)propyl]-3H-benzimidazole-5-carboxylate |
InChI |
InChI=1S/C13H17N3O2/c1-14-7-3-4-12-15-10-6-5-9(13(17)18-2)8-11(10)16-12/h5-6,8,14H,3-4,7H2,1-2H3,(H,15,16) |
InChI Key |
LLEGVOALZSXJST-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCC1=NC2=C(N1)C=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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